molecular formula C18H16O6 B1211046 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone CAS No. 94035-92-4

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone

Cat. No.: B1211046
CAS No.: 94035-92-4
M. Wt: 328.3 g/mol
InChI Key: ILVWILGGEJGRKB-UHFFFAOYSA-N
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Description

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone is an anthraquinone derivative known for its potential antitumor activity. This compound has been studied for its effects against leukemia P388 cells, showing significant inhibitory rates . Anthraquinones are a class of naturally occurring compounds with a wide range of biological activities, making them of great interest in medicinal chemistry.

Preparation Methods

The synthesis of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves a multi-step process starting from 4-acetoxy-3-bromophthalide and dimethoxytoluene . The synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-acetoxy-3-bromophthalide with dimethoxytoluene to form an intermediate compound.

    Subsequent reactions: The intermediate undergoes several chemical transformations, including hydrolysis, methylation, and oxidation, to yield the final product.

    Reaction conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are known for their biological activities.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

    Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major products: The major products formed from these reactions include various anthraquinone derivatives with potential biological activities.

Scientific Research Applications

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves its interaction with cellular targets to exert its antitumor effects. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress. This leads to the activation of various signaling pathways that result in cell death .

Comparison with Similar Compounds

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone can be compared with other anthraquinone derivatives such as:

    1,3-Dihydroxy-2-ethoxymethyl-8-methoxyanthraquinone: This isomer has similar chemical properties but different biological activities.

    2-Hydroxy-1-methoxyanthraquinone: Another anthraquinone derivative with distinct biological activities.

    3-Hydroxy-1,2-dimethoxyanthraquinone: Known for its anticancer properties, similar to this compound.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and biological activities.

Properties

IUPAC Name

2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWILGGEJGRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50916607
Record name 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94035-92-4
Record name 8-Hydroxydamnacanthol-omega-ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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